The Role of AZ7550 Mesylate in the IGF-1R Signaling Pathway: A Technical Guide
The Role of AZ7550 Mesylate in the IGF-1R Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ7550 Mesylate, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor Osimertinib (AZD9291), has been identified as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is a critical regulator of cellular growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of numerous cancers. This technical guide provides an in-depth overview of the role of AZ7550 Mesylate in the context of the IGF-1R signaling pathway. It includes a summary of its known inhibitory activities, detailed representative experimental protocols for its characterization, and visualizations of the signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction to the IGF-1R Signaling Pathway
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in normal physiology and is frequently implicated in tumorigenesis.[1] Upon binding of its ligands, primarily IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains.[2] This activation initiates a cascade of downstream signaling events, predominantly through two major pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][3]
Activation of these pathways ultimately regulates gene expression, promoting cell proliferation, differentiation, and survival, while inhibiting apoptosis.[3] Given its central role in cancer cell signaling, the IGF-1R has emerged as a promising therapeutic target.
AZ7550 Mesylate: An Inhibitor of IGF-1R
AZ7550 Mesylate is an active metabolite of Osimertinib (AZD9291), a widely used therapeutic for non-small cell lung cancer (NSCLC) harboring EGFR mutations.[4] While Osimertinib primarily targets EGFR, its metabolite, AZ7550, has been shown to inhibit the activity of IGF-1R.[4][5]
Mechanism of Action
As a kinase inhibitor, AZ7550 Mesylate is presumed to exert its effect by binding to the ATP-binding pocket of the IGF-1R kinase domain. This competitive inhibition prevents the phosphorylation of the receptor and subsequent activation of its downstream signaling pathways. The direct inhibition of IGF-1R by AZ7550 Mesylate is expected to lead to a reduction in the phosphorylation of key signaling molecules such as Insulin Receptor Substrate (IRS) proteins, AKT, and Extracellular signal-regulated kinase (ERK).
Quantitative Data on AZ7550 Mesylate
The following tables summarize the available quantitative data on the inhibitory activity of AZ7550 Mesylate.
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 1.6 µM | IGF-1R | Kinase Assay | [1][4][5][6] |
Table 1: In Vitro Inhibitory Activity of AZ7550 Mesylate against IGF-1R.
| Cell Line | Description | Parameter | Value (nM) | Reference |
| H1975 | Double Mutant (DM) | IC₅₀ | 45 | [4][5] |
| PC9 | Activating Mutant (AM) | IC₅₀ | 26 | [4][5] |
| LoVo | Wild Type (WT) | IC₅₀ | 786 | [4][5] |
| H1975 | Double Mutant (DM) | GI₅₀ | 19 | [4][5] |
| PC9 | Activating Mutant (AM) | GI₅₀ | 15 | [4][5] |
| Calu3 | Wild Type (WT) | GI₅₀ | 537 | [4][5] |
Table 2: Anti-proliferative Activity of AZ7550 in Various Cell Lines.
Experimental Protocols
IGF-1R Kinase Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified IGF-1R.
Materials:
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Recombinant human IGF-1R protein
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Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
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Substrate (e.g., a synthetic peptide or Poly(Glu,Tyr) 4:1)
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AZ7550 Mesylate (or test compound)
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
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Microplate reader
Procedure:
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Prepare a serial dilution of AZ7550 Mesylate in kinase buffer.
-
In a 96-well plate, add the recombinant IGF-1R enzyme to each well.
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Add the serially diluted AZ7550 Mesylate to the wells. Include a vehicle control (e.g., DMSO).
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Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
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Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Downstream Signaling
This protocol is used to assess the effect of AZ7550 Mesylate on the phosphorylation status of key proteins in the IGF-1R signaling pathway within cultured cells.
Materials:
-
Cancer cell line of interest (e.g., H1975)
-
Cell culture medium and supplements
-
AZ7550 Mesylate
-
IGF-1 ligand
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of AZ7550 Mesylate for a specified time (e.g., 2 hours).
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (SRB Assay)
This assay measures the anti-proliferative effect of AZ7550 Mesylate on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
AZ7550 Mesylate
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a serial dilution of AZ7550 Mesylate for 72 hours.
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell growth.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of AZ7550 Mesylate in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
AZ7550 Mesylate
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer AZ7550 Mesylate (e.g., by oral gavage) or the vehicle to the respective groups daily for a specified period.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
IGF-1R Signaling Pathway and the Role of AZ7550 Mesylate
Caption: IGF-1R signaling pathway and the inhibitory action of AZ7550 Mesylate.
Experimental Workflow for Characterizing AZ7550 Mesylate
Caption: A typical experimental workflow for characterizing an IGF-1R inhibitor.
Conclusion
AZ7550 Mesylate, an active metabolite of Osimertinib, is a recognized inhibitor of IGF-1R. While detailed studies specifically characterizing its effects on the IGF-1R signaling pathway are not extensively available in the public domain, its known inhibitory constant and anti-proliferative activities suggest its potential as a modulator of this critical cancer-related pathway. The information and representative protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of AZ7550 Mesylate and similar compounds targeting the IGF-1R signaling cascade. Further research is warranted to fully elucidate its mechanism of action and its potential role in cancer therapy, either as a single agent or in combination with other targeted therapies.
